N-(2,4-Dichlorobenzyl)-3,4-dimethylaniline
Overview
Description
N-(2,4-Dichlorobenzyl)-3,4-dimethylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a benzyl group substituted with two chlorine atoms at the 2 and 4 positions, and a dimethyl group at the 3 and 4 positions on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorobenzyl)-3,4-dimethylaniline typically involves the following steps:
Nitration of 2,4-dichlorotoluene: The starting material, 2,4-dichlorotoluene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2,4-dichloro-3-nitrotoluene.
Reduction of the nitro group: The nitro group in 2,4-dichloro-3-nitrotoluene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 2,4-dichloro-3-aminotoluene.
Alkylation: The final step involves the alkylation of 2,4-dichloro-3-aminotoluene with 3,4-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, and the reactions are typically carried out under controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dichlorobenzyl)-3,4-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions, using nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, amines in organic solvents.
Major Products Formed
Oxidation: Quinones, chlorinated quinones.
Reduction: Amines, chlorinated amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
N-(2,4-Dichlorobenzyl)-3,4-dimethylaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a lead compound for drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-Dichlorobenzyl)-3,4-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,4
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-3,4-dimethylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N/c1-10-3-6-14(7-11(10)2)18-9-12-4-5-13(16)8-15(12)17/h3-8,18H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMMVVRDKNPIKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=C(C=C(C=C2)Cl)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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